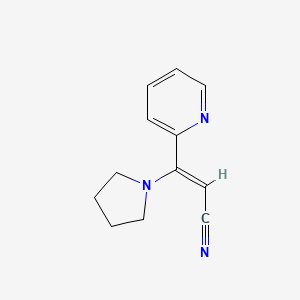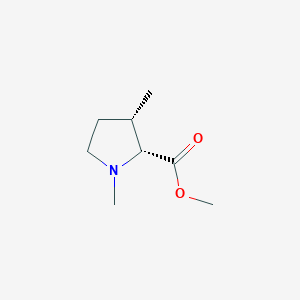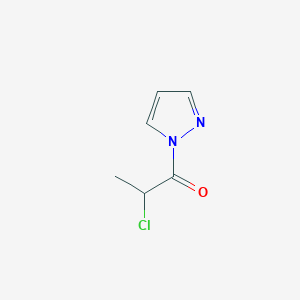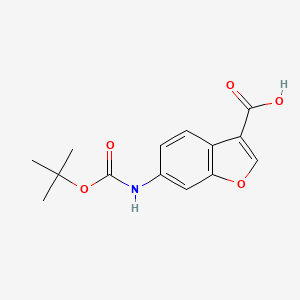
3-(Dimethylamino)-1-ethyl-6-methyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and dimethylamine.
Alkylation: The first step involves the alkylation of 2-methylquinoline with ethyl iodide in the presence of a base, such as potassium carbonate, to introduce the ethyl group at the 1-position.
Amination: The resulting intermediate is then subjected to amination using dimethylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the dimethylamino group at the 3-position.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one ring system. This can be achieved through intramolecular cyclization under acidic conditions.
Industrial Production Methods
Industrial production of 3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core structure.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound is used as a fluorescent probe in biological imaging and diagnostic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria and topoisomerase in cancer cells.
Pathways Involved: It interferes with DNA replication and transcription processes, leading to cell death in bacteria and cancer cells. In biological imaging, it binds to specific biomolecules, allowing for fluorescence-based detection.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-propylquinolin-2(1H)-one: Similar structure but with a propyl group instead of an ethyl group.
3-(Dimethylamino)-1-ethylquinolin-2(1H)-one: Lacks the methyl group at the 6-position.
3-(Dimethylamino)-1-ethyl-6-chloroquinolin-2(1H)-one: Contains a chloro group at the 6-position instead of a methyl group.
Uniqueness
3-(Dimethylamino)-1-ethyl-6-methylquinolin-2(1H)-one is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent and its utility in various scientific applications.
属性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC 名称 |
3-(dimethylamino)-1-ethyl-6-methylquinolin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-5-16-12-7-6-10(2)8-11(12)9-13(14(16)17)15(3)4/h6-9H,5H2,1-4H3 |
InChI 键 |
YGXLOIWBZURRDG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C)C=C(C1=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
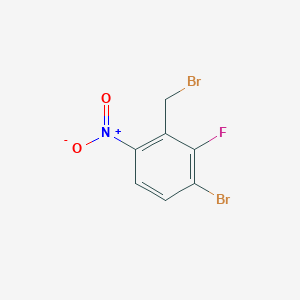
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
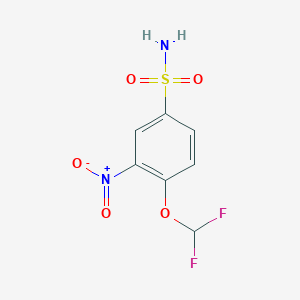
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
